1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione

Tautomerism Computational Chemistry Regioselective Synthesis

1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione is the unsubstituted parent heterocycle of the pyrazolo[3,4-b]pyridine-3,6-dione class, a bicyclic scaffold featuring a pyrazole ring fused to a 2-pyridone. With molecular formula C6H5N3O2 and molecular weight 151.12 g/mol, it contains two carbonyl groups at positions 3 and 6 and exists in two tautomeric forms (1H and 2H), with the 1H tautomer being thermodynamically favoured due to lower energy configuration.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 512782-64-8
Cat. No. B11921853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione
CAS512782-64-8
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=O)NN2
InChIInChI=1S/C6H5N3O2/c10-4-2-1-3-5(7-4)8-9-6(3)11/h1-2H,(H3,7,8,9,10,11)
InChIKeyQRWZPTSXCFMELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione (CAS 512782-64-8): Core Scaffold Procurement & Differentiation Guide


1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione is the unsubstituted parent heterocycle of the pyrazolo[3,4-b]pyridine-3,6-dione class, a bicyclic scaffold featuring a pyrazole ring fused to a 2-pyridone. With molecular formula C6H5N3O2 and molecular weight 151.12 g/mol, it contains two carbonyl groups at positions 3 and 6 and exists in two tautomeric forms (1H and 2H), with the 1H tautomer being thermodynamically favoured due to lower energy configuration . This scaffold serves as a privileged core in medicinal chemistry, appearing in over 5,500 references and 2,400 patents [1], and is a key synthetic intermediate for kinase inhibitors, NADPH oxidase inhibitors, and phosphodiesterase modulators [2][3].

Why Generic Pyrazolopyridine Substitution Fails: Regioisomeric and Tautomeric Differentiation of 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione (512782-64-8)


Generic substitution of pyrazolopyridine-dione scaffolds is not feasible because the [3,4-b] ring fusion regiochemistry of this compound dictates fundamentally different hydrogen-bonding geometry, hinge-binding orientation, and metabolic stability compared to regioisomeric scaffolds such as pyrazolo[4,3-c]pyridine-3,6-dione (used in setanaxib/GKT137831) or pyrazolo[3,4-c]pyridine variants [1][2]. The 3,6-dione oxidation state further distinguishes this compound from the reduced 3-hydroxy or mono-oxo analogs that populate the pyrazolo[3,4-b]pyridine patent space. Tautomeric state (1H versus 2H form) directly impacts nucleophilic reactivity at N1/N2, determining regioselectivity in alkylation, arylation, and sulfonylation reactions during downstream derivatisation . These structural features are not interchangeable and materially affect both synthetic yield and target binding profiles.

Quantitative Differentiation Evidence: 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione (512782-64-8) Versus Closest Analogs


Thermodynamic Tautomeric Preference: 1H- vs 2H-Pyrazolo[3,4-b]pyridine-3,6-dione

The target compound exists in two tautomeric forms (1H and 2H). Computational energy minimisation demonstrates that the 1H tautomer is the thermodynamically more stable species due to a lower energy configuration . This tautomeric preference directly governs N–H acidity, nucleophilic reactivity at N1 versus N2, and hydrogen-bond donor/acceptor patterns, making the 1H form the kinetically favoured intermediate for N1-selective alkylation and arylation reactions.

Tautomerism Computational Chemistry Regioselective Synthesis

Nox4/Nox1 Inhibitory Potency of Pyrazolo[3,4-b]pyridine-3,6-dione Core Derivatives vs. Unsubstituted Scaffold

A high-throughput screening campaign identified moderately potent pyrazolopyridine dione derivatives as Nox4 inhibitors. SAR optimisation around the pyrazolopyridine dione core—of which 1H-pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione is the unsubstituted parent—yielded double-digit nanomolar Nox4/Nox1 inhibitors (e.g., GKT136901) in cell-free ROS production assays, with selectivity over Nox2 [1]. The unsubstituted core itself serves as the essential pharmacophore for metal-chelation and hinge-binding interactions within the NADPH oxidase active site.

NADPH Oxidase Nox4 Inhibition Idiopathic Pulmonary Fibrosis

Kinase Hinge-Binding Motif: Pyrazolo[3,4-b]pyridine-3,6-dione vs. Pyrazolo[4,3-c]pyridine-3,6-dione

The pyrazolo[3,4-b]pyridine scaffold is a recognised kinase hinge-binding motif, with the N7 of the pyridine ring and the pyrazole NH acting as a bidentate hydrogen-bond donor/acceptor pair that mimics the adenine moiety of ATP [1]. In contrast, the pyrazolo[4,3-c]pyridine-3,6-dione scaffold (setanaxib series) presents a different hydrogen-bond geometry that favours NOX enzyme binding over kinase inhibition. A patent review documenting kinase inhibitor applications of pyrazolo[3,4-b]pyridine covers the period 2008–present, confirming sustained industrial interest [2]. The 3,6-dione oxidation state further differentiates this scaffold from the more common 3-amino or 3-aryl substituted pyrazolo[3,4-b]pyridines used in ALK and CHK1/CHK2 inhibitor programmes [3].

Kinase Inhibition Hinge Binder Scaffold Hopping

TNF-α and IL-6 Inhibitory Activity: Pyrazolo[3,4-b]pyridine-3,6-dione Scaffold vs. Structural Analogues

A focused series of pyrazolo[3,4-b]pyridine-3,6-dione derivatives was evaluated for TNF-α and IL-6 inhibitory activity. The study demonstrated that the 3,6-dione moiety is essential for anti-inflammatory activity, with structure-activity relationships showing that substitution at C4 and N1 modulates potency [1]. While the unsubstituted parent compound (512782-64-8) was not directly tested in this study, it represents the minimal pharmacophoric core from which active derivatives were elaborated.

Anti-inflammatory Cytokine Inhibition TNF-α

Synthetic Accessibility and Commercial Purity: 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione (512782-64-8) vs. 4-Methyl Analog

The unsubstituted parent compound (512782-64-8, MW 151.12) is commercially available at ≥97% purity from multiple vendors, with some offering NLT 98% purity under ISO-certified quality systems suitable for pharmaceutical R&D . The 4-methyl analog (CAS 28491-58-9, MW 165.15) is also available at comparable purity but introduces a methyl substituent that limits diversification options at the C4 position—a critical vector for SAR exploration in kinase and NOX inhibitor programmes. The unsubstituted scaffold offers maximum synthetic flexibility for parallel library synthesis.

Synthetic Intermediate Purity Specification Procurement

Procurement-Driven Application Scenarios for 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione (CAS 512782-64-8)


Nox4/Nox1 Inhibitor Lead Optimisation Starting Point

The pyrazolopyridine-3,6-dione core was identified as a key pharmacophore in the discovery of first-in-class Nox4/Nox1 inhibitors for idiopathic pulmonary fibrosis [1]. The unsubstituted parent scaffold (512782-64-8) serves as the optimal starting material for SAR campaigns aiming to elaborate substituents at C4, C5, N1, and N2 positions, as documented in the J. Med. Chem. optimisation trajectory from moderately potent HTS hits to double-digit nanomolar leads with oral bioavailability [1]. Use of the incorrect regioisomer (e.g., [4,3-c]) would abolish Nox4 activity.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The pyrazolo[3,4-b]pyridine scaffold is a validated kinase hinge-binding motif, as established by patent literature covering CHK1, CHK2, ALK, and other kinase targets [2][3]. The 3,6-dione variant provides additional hydrogen-bonding capacity via the carbonyl oxygens, differentiating it from the more common 3-amino-pyrazolo[3,4-b]pyridine kinase inhibitor scaffolds. Fragment libraries built from this core can probe kinase selectivity space complementary to established hinge binders.

Anti-Inflammatory Cytokine Modulator Library Synthesis

Structure-activity relationship studies have demonstrated that pyrazolo[3,4-b]pyridine-3,6-dione derivatives exhibit TNF-α and IL-6 inhibitory activity [4]. The unsubstituted scaffold (512782-64-8) enables parallel synthesis of diverse C4- and N1-substituted analog libraries for phenotypic screening in inflammatory disease models, without the synthetic burden of late-stage deprotection or functional group interconversion required by pre-substituted alternatives.

Regioselective Derivatisation for Targeted Covalent Inhibitor Design

The 1H-tautomeric preference of this compound directs N1-selective alkylation and arylation chemistry , enabling precise installation of covalent warheads (e.g., acrylamide, chloroacetamide) at the N1 position while leaving N2 available for subsequent functionalisation. This tautomeric control is not available in N-substituted analogs or the 2H-tautomeric form, making the parent compound uniquely suited for stepwise, site-selective inhibitor assembly.

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.